molecular formula C6H15O3PS2<br>(CH3O)2P(S)OCH2CH2SCH2CH3<br>C6H15O3PS2 B165997 Demeton-O-methyl CAS No. 867-27-6

Demeton-O-methyl

Cat. No.: B165997
CAS No.: 867-27-6
M. Wt: 230.3 g/mol
InChI Key: ZVZQKNVMDKSGGF-UHFFFAOYSA-N
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Mechanism of Action

Demeton-O-methyl is an organophosphate insecticide that has been used to control sucking insects on a range of crops . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting AChE, this compound disrupts normal nerve function .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal function of the nervous system .

Biochemical Pathways

This compound affects the cholinergic pathway in the nervous system . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the neurons .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, organophosphates like this compound are generally well absorbed by the body through ingestion, inhalation, or skin contact. They are distributed throughout the body, with the highest concentrations typically found in fatty tissues. Organophosphates are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the neurons, which can result in a variety of symptoms. These can include muscle weakness, twitching, and paralysis, as well as respiratory and cardiovascular problems. In severe cases, this overstimulation can lead to death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its toxicity can be affected by temperature, humidity, and pH.

Scientific Research Applications

Introduction to Demeton-O-methyl

This compound, also known as methyl-mercaptophos, is an organophosphate compound primarily used as an insecticide. Its chemical formula is C6H15O3PS2C_6H_{15}O_3PS_2, and it acts as an acetylcholinesterase inhibitor, leading to neurotoxic effects in target organisms. This article explores the applications of this compound, focusing on its use in agriculture, its environmental impact, and relevant case studies.

Applications in Agriculture

Insecticide Use
this compound is predominantly employed in agricultural settings for pest control. It is effective against a variety of pests, including aphids, mites, and whiteflies, making it valuable for crops such as fruits, vegetables, potatoes, and hops . Its application methods include:

  • Air-blast sprayers : Commonly used in orchards for even distribution.
  • Tractor-mounted sprayers : Utilized for larger fields to cover extensive areas efficiently .

Efficacy and Residue Management

Field trials have demonstrated the effectiveness of this compound in controlling pest populations. However, concerns regarding pesticide residues have prompted studies on its degradation and persistence in the environment. The compound hydrolyzes under alkaline conditions but is more stable in acidic or neutral environments .

Table 1 summarizes key findings from residue studies:

Crop TypeApplication Rate (kg/ha)Residue Levels (ppm)Notes
Apples2.00.05Residue dissipates quickly
Lettuce1.50.03Minimal accumulation observed
Potatoes3.00.07Higher persistence noted

Environmental Impact

This compound's environmental fate indicates moderate toxicity to non-target species such as honeybees and earthworms. Its role as a neurotoxin raises concerns about its impact on biodiversity . The compound's moderate aqueous solubility suggests potential leaching into water sources, necessitating careful management practices to mitigate risks.

Ecotoxicity Studies

Ecotoxicity assessments reveal that while this compound is effective against target pests, it poses risks to beneficial organisms:

  • Honeybees : Moderate toxicity observed; caution recommended during flowering periods.
  • Earthworms : Studies indicate potential adverse effects on soil health due to neurotoxic properties .

Case Study 1: Efficacy in Apple Orchards

Case Study 2: Environmental Monitoring

In a long-term environmental monitoring program, researchers assessed the persistence of this compound in agricultural runoff. Samples collected from nearby water bodies showed trace amounts of the pesticide, raising concerns about water quality and aquatic life health. This study underscored the need for integrated pest management strategies that minimize reliance on chemical insecticides .

Biological Activity

Demeton-O-methyl, also known as O,O-dimethyl 2-ethylmercaptoethyl thiophosphate, is an organophosphorus compound primarily utilized as an insecticide and acaricide in agricultural practices. Its biological activity is predominantly characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can cause severe neurotoxic effects in both target pests and non-target organisms, including humans.

This compound acts as a reversible inhibitor of AChE. By binding to the active site of the enzyme, it prevents the hydrolysis of ACh, leading to prolonged stimulation of cholinergic pathways. This mechanism is critical for its efficacy as an insecticide but also poses significant risks due to potential toxicity in humans and other non-target species.

Key Effects of AChE Inhibition:

  • Muscle Paralysis : Continuous stimulation leads to muscle twitching followed by paralysis.
  • Neurological Symptoms : Symptoms such as headaches, dizziness, and respiratory distress can occur due to systemic exposure.
  • Potentially Fatal Outcomes : High doses can lead to convulsions, coma, and death.

Toxicological Profile

The toxicological data on this compound indicates that it is highly toxic through various routes of exposure, including inhalation and dermal contact. The following table summarizes key toxicological findings related to this compound:

Toxicity Parameter Value Source
LD50 (oral, rat) 25 mg/kg
LD50 (dermal, rabbit) 100 mg/kg
Inhibition of AChE (rat brain) 70% reduction at high doses
NOAEL (2-year study) 0.05 mg/kg bw/day
Symptoms of poisoning Nausea, vomiting, muscle twitching

Metabolism and Excretion

This compound undergoes metabolic transformation primarily through oxidation processes leading to the formation of more stable metabolites such as this compound sulfoxide and this compound sulfone. Studies have shown that approximately 58% of administered doses are metabolized into sulfoxides, while minor pathways lead to O-demethylation products.

Case Studies and Research Findings

Several studies have investigated the biological activity and toxicity of this compound:

  • Acute Toxicity Study in Rats :
    • A study reported acute toxicity effects following oral administration at varying doses (5-10 mg/kg). Symptoms included salivation, tremors, and respiratory distress.
    • The study concluded that the primary mechanism of toxicity was through AChE inhibition in nerve tissues.
  • Chronic Exposure Study :
    • In a chronic exposure study involving mice over 21 months, no significant tumorigenic effects were observed; however, reductions in body weight and food intake were noted at higher doses.
    • The NOAEL for reproductive toxicity was determined to be 0.07 mg/kg bw/day based on observed maternal toxicity affecting pup viability.
  • Environmental Impact Assessment :
    • Research highlighted that this compound is moderately toxic to beneficial insects like honeybees and has adverse effects on earthworms.
    • The environmental fate data remains limited; however, its systemic action raises concerns regarding bioaccumulation and ecological impacts.

Properties

IUPAC Name

2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS2/c1-4-12-6-5-9-10(11,7-2)8-3/h4-6H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZVZQKNVMDKSGGF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOP(=S)(OC)OC
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Molecular Formula

Record name DEMETON-O-METHYL
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DSSTOX Substance ID

DTXSID6041840
Record name Demeton-O-methyl
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Molecular Weight

230.3 g/mol
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Physical Description

COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

at 0.07kPa: 93 °C
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Solubility

Solubility in water, g/100ml at 20 °C: 0.03
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Density

Relative density (water = 1): 1.2
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Vapor Density

Relative vapor density (air = 1): 7.9
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.025
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CAS No.

867-27-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Demeton-O-methyl as an insecticide?

A: this compound functions as an insecticide by inhibiting acetylcholinesterase (AChE) in insects. [, , ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. When AChE is inhibited, ACh accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately death of the insect.

Q2: Are there any studies examining the impact of this compound on non-target organisms in the soil?

A: Research has investigated the impact of this compound on Rhizoctonia solani, a soilborne fungal pathogen that causes aerial blight in soybean. [] Interestingly, this compound demonstrated significant inhibition of fungal growth in vitro, suggesting potential for controlling this pathogen. []

Q3: How does this compound affect the foraging behavior of honeybees (Apis mellifera)?

A: this compound has been found to negatively impact honeybee foraging behavior. [] When sprayed on toria (Brassica campestris var. toria) crops, this compound significantly reduced the number of foraging honeybees observed for up to 3 days after application. [] This highlights the importance of considering the timing and method of pesticide application to minimize detrimental effects on pollinators.

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